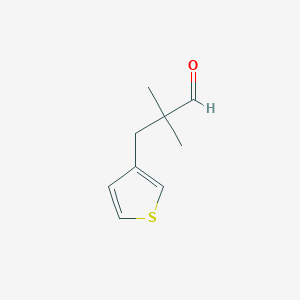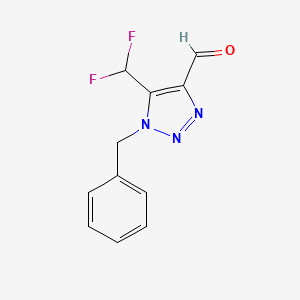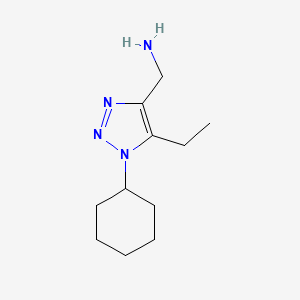
(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is particularly significant due to its stability and ability to participate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine typically involves “Click” chemistry, a widely used method for constructing 1,2,3-triazoles . One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale CuAAC reactions under optimized conditions to ensure high yield and purity. The reaction is typically carried out in an aqueous medium, which is environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups .
科学的研究の応用
(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
作用機序
The mechanism of action of (1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes regulated by this enzyme . The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- (1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine
- (1-Phenyl-1H-1,2,3-triazol-4-yl)methanamine
- (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanamine
Uniqueness
(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to its cyclohexyl and ethyl substituents, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
(1-cyclohexyl-5-ethyltriazol-4-yl)methanamine |
InChI |
InChI=1S/C11H20N4/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h9H,2-8,12H2,1H3 |
InChIキー |
PUHIZMDGWIPBJA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=NN1C2CCCCC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


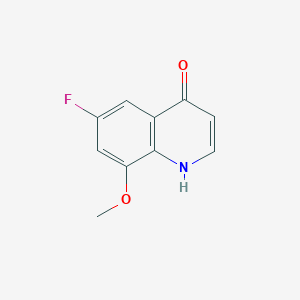

![{3-[(Cyclopropylmethyl)amino]phenyl}methanol](/img/structure/B13250464.png)
![Spiro[2.6]nonane-4-carboxylic acid](/img/structure/B13250471.png)
![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline](/img/structure/B13250473.png)
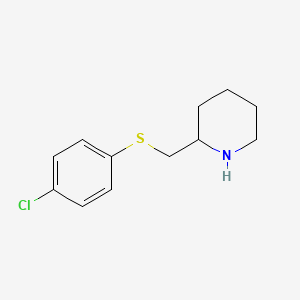
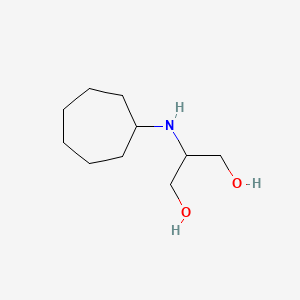
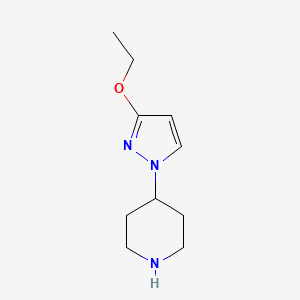
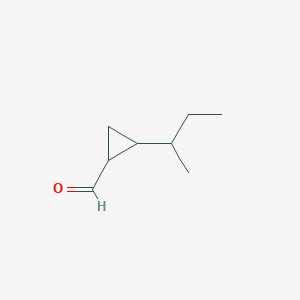
![ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13250494.png)

amine](/img/structure/B13250515.png)
